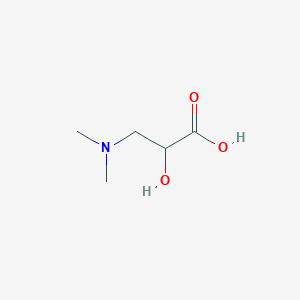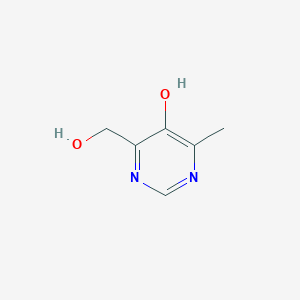
Chamaechromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Chamaechromone est un composé biflavonoïde isolé des racines de la plante Stellera chamaejasme L., qui appartient à la famille des Thymelaeaceae . Ce composé a suscité l'intérêt en raison de ses diverses activités biologiques, notamment ses effets antiviraux contre l'hépatite B et ses propriétés insecticides .
Applications De Recherche Scientifique
Chamaechromone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of biflavonoids and their chemical properties.
Biology: this compound is studied for its anti-hepatitis B virus effects and insecticidal activities.
Industry: It is used in the development of natural insecticides and antiviral agents.
Mécanisme D'action
Target of Action
Chamaechromone, a biflavonoid ingredient isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae), has been found to possess anti-hepatitis B virus (HBV) effects . The primary target of this compound is the surface antigen of HBV (HBsAg) . HBsAg is a key component of the hepatitis B virus and plays a crucial role in the viral life cycle, making it a significant target for antiviral strategies.
Mode of Action
It is known that this compound possesses anti-hbv effects, indicating that it likely interacts with hbsag in a way that inhibits the virus’s ability to infect and replicate within host cells .
Result of Action
The primary result of this compound’s action is its anti-HBV effects . By targeting and interacting with HBsAg, this compound can inhibit the hepatitis B virus’s ability to infect and replicate within host cells. This can potentially reduce the viral load in the body, alleviating symptoms and slowing the progression of the disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil where Stellera chamaejasme grows can affect the level of this compound . Additionally, the compound’s interaction with the microbial community in the rhizosphere soil of Stellera chamaejasme can also influence its action . These factors highlight the importance of the environment in determining the effectiveness of naturally derived compounds like this compound.
Analyse Biochimique
Biochemical Properties
Chamaechromone is a secondary metabolite of Stellera chamaejasme . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves a variety of processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Chamaechromone peut être synthétisé par diverses méthodes de synthèse organique. Une approche courante implique l'extraction du composé des racines de Stellera chamaejasme L. à l'aide de solvants comme le méthanol et l'acétate d'éthyle . L'extrait est ensuite soumis à des techniques chromatographiques pour isoler le this compound.
Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle à partir de sources végétales. Les racines de Stellera chamaejasme L. sont récoltées, séchées et broyées en une poudre fine. La poudre est ensuite extraite à l'aide de solvants, et l'extrait est purifié par des méthodes chromatographiques pour obtenir le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Le Chamaechromone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, telles que les dihydroflavonoides.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs tels que les halogènes, les acides et les bases peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dihydroflavonoides et autres formes réduites.
Substitution : Dérivés fonctionnalisés avec différents substituants.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des biflavonoïdes et de leurs propriétés chimiques.
Biologie : Le this compound est étudié pour ses effets antiviraux contre l'hépatite B et ses activités insecticides.
Industrie : Il est utilisé dans le développement d'insecticides naturels et d'agents antiviraux.
5. Mécanisme d'action
Le this compound exerce ses effets par divers mécanismes :
Effets antiviraux contre l'hépatite B : Le this compound inhibe la sécrétion de l'antigène de surface du virus de l'hépatite B, réduisant ainsi la réplication virale.
Activités insecticides : Il perturbe les processus physiologiques normaux des insectes, conduisant à leur mort.
Activités anti-inflammatoires et anticancéreuses : Le this compound module diverses voies de signalisation et cibles moléculaires impliquées dans l'inflammation et la progression du cancer.
Comparaison Avec Des Composés Similaires
Le Chamaechromone est unique parmi les biflavonoïdes en raison de ses activités biologiques spécifiques. Des composés similaires comprennent :
Neochamaejasmin B : Un autre biflavonoïde isolé de Stellera chamaejasme L., connu pour ses propriétés anti-inflammatoires.
Chamaejasmenin B : Un composé apparenté avec des activités anticancéreuses similaires.
Chamaejasmenin C : Connu pour ses effets antiviraux.
Le this compound se distingue par ses activités combinées antivirales contre l'hépatite B et insecticides, ce qui en fait un composé précieux pour les applications médicinales et agricoles .
Propriétés
IUPAC Name |
3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKLIUIRQAMTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Chamaechromone and where is it found?
A1: this compound is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]
Q2: What are the reported biological activities of this compound?
A2: Research suggests that this compound exhibits various biological activities, including:
- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []
- Antifungal activity: this compound demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]
- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]
- Nematicidal activity: this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []
- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []
Q3: How is this compound metabolized in the human body?
A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of this compound, suggesting it undergoes both phase I and phase II metabolism. []
Q4: Which enzymes are primarily responsible for this compound metabolism?
A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in this compound hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []
Q5: What is known about the pharmacokinetics of this compound?
A5: Studies in rats show that after oral administration of this compound, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including this compound, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.
Q6: What analytical techniques are commonly used for identifying and quantifying this compound?
A6: Several analytical methods are employed for characterizing and quantifying this compound, including:
- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of this compound in plant extracts. [, ]
- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in biological samples like urine, feces, and plasma. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of this compound and its derivatives. [, , , , ]
Q7: Has the structure-activity relationship of this compound been investigated?
A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in this compound could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for this compound.
Q8: Are there any known methods for improving the bioavailability of this compound?
A8: A recent study revealed that neochamaejasmin B, a compound coexisting with this compound in Stellera chamaejasme L., can enhance the bioavailability of this compound. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing this compound bioavailability is warranted.
Q9: What are the potential environmental impacts of this compound?
A9: While this compound exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)









